molecular formula C23H27N5O4 B14982900 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14982900
M. Wt: 437.5 g/mol
InChI Key: MDUGFINMRSSVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a trimethoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylpyrimidine and dimethylamine.

    Amination Reaction: The synthesized pyrimidine ring is then subjected to an amination reaction with 4-aminophenyl to form the intermediate compound.

    Coupling with Trimethoxybenzamide: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzamide moiety, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the pyrimidine ring or benzamide moiety.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group and the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions with proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
  • 4-(dimethylamino)phenylazo benzoic acid N-succinimidyl ester

Uniqueness

Compared to similar compounds, N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3,4,5-trimethoxybenzamide stands out due to its trimethoxybenzamide moiety. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H27N5O4/c1-14-24-20(13-21(25-14)28(2)3)26-16-7-9-17(10-8-16)27-23(29)15-11-18(30-4)22(32-6)19(12-15)31-5/h7-13H,1-6H3,(H,27,29)(H,24,25,26)

InChI Key

MDUGFINMRSSVTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.